(S)-1-((1-Benzylpyrrolidin-2-yl)methyl)-2-methyl-1H-imidazole
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Overview
Description
(S)-1-((1-Benzylpyrrolidin-2-yl)methyl)-2-methyl-1H-imidazole is a chiral compound with a complex structure that includes a benzyl group, a pyrrolidine ring, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-((1-Benzylpyrrolidin-2-yl)methyl)-2-methyl-1H-imidazole typically involves multi-step organic synthesis. One common method includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.
Formation of the Imidazole Ring: The imidazole ring is formed through a condensation reaction involving an aldehyde and an amine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
(S)-1-((1-Benzylpyrrolidin-2-yl)methyl)-2-methyl-1H-imidazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol.
Scientific Research Applications
(S)-1-((1-Benzylpyrrolidin-2-yl)methyl)-2-methyl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-1-((1-Benzylpyrrolidin-2-yl)methyl)-2-methyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
®-1-((1-Benzylpyrrolidin-2-yl)methyl)-2-methyl-1H-imidazole: The enantiomer of the compound, with different stereochemistry.
1-Benzyl-2-methyl-1H-imidazole: Lacks the pyrrolidine ring, resulting in different chemical properties.
1-((1-Benzylpyrrolidin-2-yl)methyl)-1H-imidazole: Lacks the methyl group on the imidazole ring.
Uniqueness
(S)-1-((1-Benzylpyrrolidin-2-yl)methyl)-2-methyl-1H-imidazole is unique due to its specific stereochemistry and the presence of multiple functional groups, which contribute to its distinct chemical and biological properties.
This article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C16H21N3 |
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Molecular Weight |
255.36 g/mol |
IUPAC Name |
1-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-2-methylimidazole |
InChI |
InChI=1S/C16H21N3/c1-14-17-9-11-18(14)13-16-8-5-10-19(16)12-15-6-3-2-4-7-15/h2-4,6-7,9,11,16H,5,8,10,12-13H2,1H3/t16-/m0/s1 |
InChI Key |
SFYJWIQTIDNONX-INIZCTEOSA-N |
Isomeric SMILES |
CC1=NC=CN1C[C@@H]2CCCN2CC3=CC=CC=C3 |
Canonical SMILES |
CC1=NC=CN1CC2CCCN2CC3=CC=CC=C3 |
Origin of Product |
United States |
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